3-Desoxy-3-carboxamidonaltrexone
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Overview
Description
3-desoxy-3-carboxamidonaltrexone is a novel compound derived from naltrexone, a well-known opioid receptor antagonist. This compound has been designed to enhance the binding affinity and selectivity for opioid receptors, particularly the mu and kappa receptors . The modification involves replacing the phenolic-OH group with a carboxamido group and opening the furan ring to the corresponding 4-OH derivatives .
Preparation Methods
The synthesis of 3-desoxy-3-carboxamidonaltrexone involves several steps. The process starts with the precursor naltrexone, which undergoes a series of chemical reactions to introduce the carboxamido group and modify the furan ring. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the desired position.
Carboxamidation: Replacement of the phenolic-OH group with a carboxamido group.
Ring Opening: Opening of the furan ring to form the corresponding 4-OH derivatives.
Chemical Reactions Analysis
3-desoxy-3-carboxamidonaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The carboxamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-desoxy-3-carboxamidonaltrexone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
3-desoxy-3-carboxamidonaltrexone exerts its effects by binding to opioid receptors, particularly the mu and kappa receptors. The carboxamido group stabilizes the bioactive conformation of the compound through intramolecular hydrogen bonding with the adjacent 4-OH donor . This stabilization enhances the binding affinity and selectivity for the target receptors, leading to potent antagonistic effects .
Comparison with Similar Compounds
3-desoxy-3-carboxamidonaltrexone is unique compared to other similar compounds due to its high binding affinity and selectivity for mu and kappa receptors. Similar compounds include:
Naltrexone: The parent compound, which has a phenolic-OH group instead of a carboxamido group.
Nalbuphine: Another opioid receptor antagonist with different structural modifications.
6-desoxonaltrexone: A derivative of naltrexone with modifications at the 6-position.
Hydromorphone: An opioid receptor agonist with a different mechanism of action.
The unique structural modifications in this compound result in significantly higher receptor affinity and selectivity compared to these similar compounds .
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c22-19(25)13-4-3-12-9-15-21(26)6-5-14(24)18-20(21,16(12)17(13)27-18)7-8-23(15)10-11-1-2-11/h3-4,11,15,18,26H,1-2,5-10H2,(H2,22,25)/t15-,18+,20+,21-/m1/s1 |
InChI Key |
QAICPHMNUHNDMC-WUHBCXKYSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)C(=O)N)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)C(=O)N)O5)O |
Origin of Product |
United States |
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